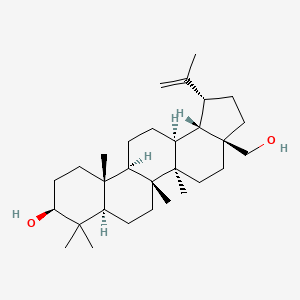

Lup-20(29)-ene-3b,28-diol

Description

Properties

IUPAC Name |

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aS,13bS)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-19(2)20-10-15-30(18-31)17-16-28(6)21(25(20)30)8-9-23-27(5)13-12-24(32)26(3,4)22(27)11-14-29(23,28)7/h20-25,31-32H,1,8-18H2,2-7H3/t20-,21-,22-,23+,24-,25-,27-,28+,29+,30+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVWJYYTZTCVBKE-WUKVYDFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@@H]1[C@@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Betulin can be synthesized through various methods, including vacuum sublimation, vacuum pyrolysis, supercritical extraction with carbon dioxide, and extraction with organic solvents . One common method involves Soxhlet extraction using an azeotropic mixture of cyclohexane and ethyl acetate .

Industrial Production Methods

Industrial production of betulin typically involves the extraction from birch bark, followed by purification processes to achieve high purity levels. The extraction process can be optimized using supercritical carbon dioxide or organic solvents, and the purification can involve crystallization and precipitation techniques .

Chemical Reactions Analysis

Types of Reactions

Betulin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to betulinic acid using chromyl chloride .

Common Reagents and Conditions

Oxidation: Chromyl chloride, pyridinium dichromate, and potassium dichromate are commonly used oxidizing agents.

Reduction: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Substitution: Acetylation can be performed using acetic anhydride.

Major Products

Oxidation: Betulinic acid

Reduction: Lupeol

Substitution: Betulin diacetate

Scientific Research Applications

Antimicrobial Properties

Betulin has been extensively studied for its antimicrobial effects against various bacterial and fungal strains. A study involving a library of semisynthetic betulin derivatives demonstrated significant antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The results indicated that certain derivatives exhibited enhanced activity compared to the parent compound.

Table 1: Antimicrobial Activity of Betulin Derivatives

| Compound Name | Bacterial Strain | Inhibition Percentage |

|---|---|---|

| Betulin | E. faecalis | 62% |

| Betulinyl 28-carboxymethoxycarvacrolate | E. faecalis | 72% |

| Betulonic Acid | C. pneumoniae | 74% |

These findings highlight the potential of betulin derivatives as effective antimicrobial agents in treating infections caused by resistant strains .

Anticancer Activity

The anticancer properties of betulin have been explored through various studies that focus on its ability to induce apoptosis in cancer cells. Research indicates that betulin and its derivatives can inhibit the proliferation of tumor cells in vitro.

Case Study: Antiangiogenic Activity

A study synthesized several derivatives of 3β-hydroxy-lup-20(29)-en-28-oic acid (a derivative of betulin) and evaluated their antiangiogenic properties. The results showed that certain compounds significantly inhibited angiogenesis, which is crucial for tumor growth.

Table 2: Antiangiogenic Activity of Betulin Derivatives

| Compound Name | Antiangiogenic Score |

|---|---|

| Compound 2 | 1.8 |

| Compound 3 | >1.5 |

The antiangiogenic effects were attributed to the compounds' ability to reduce endothelial cell proliferation, suggesting their potential as therapeutic agents in cancer treatment .

Anti-inflammatory Effects

Betulin has also been reported to possess anti-inflammatory properties. Its mechanism involves the inhibition of nitric oxide production, which plays a significant role in inflammatory responses.

Table 3: Inhibition of Nitric Oxide Production by Betulin

| Compound Name | IC50 (µM) |

|---|---|

| Lup-20(29)-ene-2α,3β-diol | 0.72 |

| Betulin | 0.33 |

These findings support the use of betulin in developing anti-inflammatory drugs .

Drug Development Potential

The structural versatility of betulin allows for the synthesis of numerous derivatives with tailored biological activities. This feature makes it a valuable scaffold for drug development.

Synthesis and Characterization

Research has focused on synthesizing novel derivatives through various chemical modifications, enhancing their pharmacological properties while maintaining low toxicity levels.

Table 4: Summary of Synthesized Betulin Derivatives

| Derivative Name | Biological Activity | Remarks |

|---|---|---|

| Compound A | Anticancer | High cytotoxicity |

| Compound B | Antimicrobial | Effective against resistant strains |

These derivatives are being investigated for their potential use in treating various diseases, including cancer and infectious diseases .

Mechanism of Action

Betulin exerts its effects through multiple molecular targets and pathways. It induces apoptosis in cancer cells by activating the mitochondrial apoptosis pathway, which involves the cleavage of caspases and poly(ADP-ribose) polymerase (PARP), attenuation of Bcl-2, and mitochondrial depolarization . Additionally, it modulates chronic inflammation by blocking the expression of proinflammatory cytokines via the NFκB and MAPKs pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Betulin belongs to the lupane subclass of triterpenoids, which differ from oleanane and ursane types in their core skeletal arrangement. Below is a detailed comparison with structurally and functionally related triterpenoids:

Betulinic Acid (3β-Hydroxy-lup-20(29)-en-28-oic Acid)

- Structural Differences : Betulinic acid replaces the C28 hydroxyl group of betulin with a carboxylic acid, enhancing polarity and aqueous solubility .

- Bioactivity: Demonstrates potent anticancer activity via mitochondrial apoptosis induction and HIV-1 inhibition .

- Drug-Likeness : Higher solubility than betulin due to the carboxylic acid group, with better compliance with Lipinski’s Rule of Five (RO5) .

Betulonic Acid (3-Oxo-lup-20(29)-en-28-oic Acid)

- Structural Differences : Features a ketone at C3 and a carboxylic acid at C28, derived from betulin via oxidation .

- Bioactivity : Exhibits anticancer and anti-inflammatory effects but lower direct cytotoxicity compared to betulinic acid. Its ketone group facilitates interactions with enzymes like carbonic anhydrase II .

- Drug-Likeness: Improved solubility over betulin but may require nanoformulation for optimal delivery .

Erythrodiol (Olean-12-ene-3β,28-diol) and Uvaol (Urs-12-ene-3β,28-diol)

- Structural Differences : Erythrodiol (oleanane) and uvaol (ursane) share diol groups but differ in core skeletal arrangement (oleanane vs. ursane vs. lupane) .

- Bioactivity : Both show anti-inflammatory and antioxidant properties but lack betulin’s specificity for SREBP or Glut-1 receptors .

- Drug-Likeness : Similar polarity to betulin but distinct pharmacokinetic profiles due to skeletal variations .

Pharmacological and Physicochemical Comparison

Table 1. Key Properties of Betulin and Analogous Compounds

*Betulin’s high cLogP contributes to poor aqueous solubility, necessitating derivatization or nanoformulation .

Biological Activity

Lup-20(29)-ene-3β,28-diol, commonly known as betulin , is a naturally occurring triterpene predominantly found in the bark of birch trees. This compound has garnered significant attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article synthesizes current research findings on the biological activity of betulin, highlighting its mechanisms of action, therapeutic potential, and structure-activity relationships.

Overview of Betulin

Betulin is a pentacyclic triterpene with the molecular formula . Its structure features a lupane skeleton, which is characteristic of many bioactive triterpenes. The compound's unique chemical properties contribute to its various pharmacological effects.

Anticancer Activity

Recent studies have demonstrated that betulin exhibits potent anticancer activity against various cancer cell lines. A notable study synthesized derivatives of 3β-hydroxy-lup-20(29)-en-28-oic acid to evaluate their antiangiogenic and cytotoxic effects. The results indicated that certain derivatives showed significant inhibition of angiogenesis and cytotoxicity against cancer cell lines such as ECV304, A594, and MCF-7. Specifically, compounds derived from betulin demonstrated IC50 values indicating effective cytotoxicity (Table 1) .

| Compound | Cell Line | IC50 (µM) | Antiangiogenic Score |

|---|---|---|---|

| Betulin Derivative 1 | ECV304 | 15.2 | 1.8 |

| Betulin Derivative 2 | A594 | 12.3 | 1.5 |

| Betulin Derivative 3 | MCF-7 | 10.5 | 2.0 |

The anticancer effects of betulin are attributed to multiple mechanisms:

- Inhibition of Cell Proliferation : Betulin induces apoptosis in cancer cells by activating pro-apoptotic pathways while inhibiting anti-apoptotic factors.

- Antiangiogenic Properties : It disrupts endothelial cell proliferation and migration, essential for tumor angiogenesis .

- Modulation of Cytokines : Betulin has been shown to downregulate pro-inflammatory cytokines, which are often overexpressed in tumors .

Anti-inflammatory Properties

Betulin has been investigated for its anti-inflammatory potential, particularly in conditions like psoriasis. In a study involving an imiquimod-induced psoriasis model, betulin demonstrated significant reductions in psoriasis area severity index (PASI) scores compared to standard treatments . This suggests that betulin may modulate immune responses effectively.

Antimicrobial Activity

Betulin also exhibits antimicrobial properties against various pathogens. A study screened semisynthetic derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. Some derivatives showed enhanced activity compared to betulin itself, indicating that structural modifications can lead to improved antimicrobial efficacy .

| Microbial Strain | Betulin Activity (%) |

|---|---|

| Staphylococcus aureus | 62 |

| Escherichia coli | 51 |

| Candida albicans | 45 |

Structure-Activity Relationship (SAR)

The biological activity of betulin can be influenced by structural modifications. Research indicates that introducing various functional groups at specific positions on the betulin molecule can enhance its anticancer and antimicrobial activities. For instance, the introduction of carbonyl groups at position C3 has been linked to increased cytotoxicity .

Case Studies

Several case studies illustrate the therapeutic potential of betulin:

- Psoriasis Treatment : In vivo studies showed that betulin significantly reduced inflammation and improved skin conditions in psoriasis models.

- Cancer Therapy : Clinical evaluations have reported promising results using betulin derivatives in chemotherapy regimens for different cancer types.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for structural characterization of Lup-20(29)-ene-3b,28-diol, and how should researchers validate their findings?

- Methodological Answer :

- Techniques : Use -NMR and -NMR to assign proton and carbon environments, complemented by high-resolution mass spectrometry (HRMS) for molecular formula confirmation. Infrared (IR) spectroscopy can identify functional groups like hydroxyls.

- Validation : Cross-reference spectral data with published literature for triterpenoid analogs. Replicate experiments across multiple batches to ensure consistency. Validate ambiguous signals via 2D NMR techniques (e.g., COSY, HSQC) and compare with computational predictions (e.g., density functional theory) .

Q. What extraction protocols optimize yield and purity of this compound from natural sources?

- Methodological Answer :

- Solvent Selection : Use polar solvents (e.g., methanol/water mixtures) for initial extraction, leveraging the compound’s hydroxyl groups. Adjust pH to enhance solubility.

- Methods : Compare Soxhlet extraction (for high yield) with ultrasound-assisted extraction (for efficiency). Post-extraction, employ column chromatography (silica gel, eluting with chloroform-methanol gradients) for purification. Validate purity via HPLC-DAD and TLC with derivatization (e.g., vanillin-sulfuric acid spray) .

Advanced Research Questions

Q. How can factorial design be applied to study synergistic effects of this compound with other bioactive compounds?

- Methodological Answer :

- Design : Implement a 2 factorial design to test variables such as compound concentration, pH, and co-administered agents (e.g., curcumin). Include control groups for baseline activity.

- Analysis : Use ANOVA to identify interaction effects. For example, in cytotoxicity assays (e.g., MTT on cancer cell lines), evaluate synergism via Combination Index (CI) calculations. Theoretical frameworks (e.g., receptor occupancy models) should guide hypothesis formulation .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?

- Methodological Answer :

- Systematic Review : Conduct a meta-analysis of existing studies to identify confounding variables (e.g., bioavailability differences).

- Model Validation : Use pharmacokinetic profiling (e.g., LC-MS/MS for plasma concentration) and tissue distribution studies. Validate in vitro findings with ex vivo organoid models to bridge the gap between cell lines and whole organisms .

Q. How can in silico docking studies predict this compound’s binding mechanisms, and what validation steps are essential?

- Methodological Answer :

- Computational Setup : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS3e) for docking. Include solvent models (e.g., implicit water) and flexibility in receptor side chains.

- Validation : Compare docking scores with experimental binding data (e.g., surface plasmon resonance). Perform molecular dynamics simulations (≥100 ns) to assess stability. Cross-validate with mutagenesis studies on predicted binding residues .

Key Considerations for Advanced Studies

- Theoretical Frameworks : Align mechanistic studies with triterpenoid biosynthesis pathways or receptor-ligand interaction theories to contextualize findings .

- Data Contradiction Analysis : Employ triangulation by combining orthogonal assays (e.g., gene expression profiling alongside enzyme inhibition tests) to confirm mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.